molecular formula C11H13N3O2 B6354652 5-(4-Dimethylaminophenyl)hydantoin CAS No. 126746-23-4

5-(4-Dimethylaminophenyl)hydantoin

Cat. No.: B6354652
CAS No.: 126746-23-4
M. Wt: 219.24 g/mol
InChI Key: HUOFPHFQDQGVOV-UHFFFAOYSA-N
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Description

5-(4-Dimethylaminophenyl)hydantoin is a chemical compound belonging to the hydantoin family. Hydantoins are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to the hydantoin core. Hydantoins have been widely studied due to their diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Dimethylaminophenyl)hydantoin can be achieved through various methods. One common approach involves the Bucherer-Bergs reaction, which is a multicomponent reaction involving an aldehyde or ketone, potassium cyanide, and ammonium carbonate in aqueous ethanol at elevated temperatures . Another method includes the reaction of α-amino methyl ester hydrochlorides with carbamates, followed by cyclization under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Bucherer-Bergs reaction due to its efficiency and simplicity. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, advancements in green chemistry have led to the development of more sustainable and environmentally friendly procedures for the industrial synthesis of hydantoins .

Chemical Reactions Analysis

Types of Reactions

5-(4-Dimethylaminophenyl)hydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted hydantoins. These products have significant applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 5-(4-Dimethylaminophenyl)hydantoin involves its interaction with molecular targets such as voltage-gated sodium channels. By inhibiting these channels, the compound can modulate neuronal excitability, leading to its anticonvulsant effects. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, influencing multiple biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenytoin: A well-known anticonvulsant with a similar hydantoin core.

    Ethotoin: Another anticonvulsant with structural similarities.

    Nilutamide: Used in the treatment of prostate cancer.

    Nitrofurantoin: An antibiotic with a hydantoin structure.

Uniqueness

5-(4-Dimethylaminophenyl)hydantoin is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This modification enhances its biological activity and makes it a valuable compound for developing new therapeutic agents .

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-14(2)8-5-3-7(4-6-8)9-10(15)13-11(16)12-9/h3-6,9H,1-2H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOFPHFQDQGVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966451
Record name 4-[4-(Dimethylamino)phenyl]-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52094-63-0
Record name Hydantoin, 5-(4-dimethylaminophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052094630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[4-(Dimethylamino)phenyl]-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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